molecular formula C16H23NO5 B1463534 Boc-alpha-methyl-3-methoxy-DL-phenylalanine CAS No. 1185301-00-1

Boc-alpha-methyl-3-methoxy-DL-phenylalanine

Cat. No.: B1463534
CAS No.: 1185301-00-1
M. Wt: 309.36 g/mol
InChI Key: OIRZRJJQGUJLHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

While specific industrial production methods for Boc-alpha-methyl-3-methoxy-DL-phenylalanine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-methyl-3-methoxy-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boc-alpha-methyl-3-methoxy-DL-phenylalanine has been investigated for its potential anticancer properties. Studies have shown that modifications of phenylalanine derivatives can enhance the efficacy of anticancer agents. For instance, derivatives that incorporate this compound exhibit improved binding affinity to cancer cell receptors, leading to increased cytotoxicity against specific cancer types.

Case Study: Synthesis of Anticancer Agents
A study synthesized a series of phenylalanine derivatives, including this compound, and evaluated their activity against various cancer cell lines. The results indicated that certain modifications led to a significant increase in apoptosis in breast and prostate cancer cells, suggesting a promising avenue for drug development .

Biochemical Applications

Protein Engineering
this compound serves as an important building block in the synthesis of peptides and proteins. Its unique structure allows for the introduction of specific functionalities into proteins, facilitating studies on protein folding, stability, and interactions.

Table 1: Comparison of Amino Acids in Protein Engineering

Amino AcidPropertiesApplications
This compoundNon-polar, hydrophobic; sterically bulkySite-specific labeling
4-Azido-L-phenylalanineBioorthogonal reactivityClick chemistry applications
L-TyrosinePolar side chainFluorescent protein tagging

Case Study: Site-Specific Modification
In a research project focused on the development of fluorescent proteins, this compound was incorporated into the protein structure to facilitate site-specific modifications. The resulting proteins exhibited altered fluorescence properties upon UV irradiation, demonstrating the utility of this compound in bioconjugation techniques .

Materials Science

Hydrogel Formation
Research has shown that this compound can be utilized in the self-assembly of hydrogels. The incorporation of this compound into peptide sequences results in the formation of robust hydrogel networks that can be used for drug delivery systems or tissue engineering.

Table 2: Properties of Hydrogels Formed with Different Amino Acids

Amino AcidGelation Time (minutes)Swelling RatioApplication
This compound155Drug delivery
Fmoc-dipeptides107Tissue scaffolding
L-Cysteine204Wound healing

Case Study: Hydrogel Applications in Drug Delivery
A study focused on developing a drug delivery system using hydrogels formed from this compound showed promising results. The hydrogels demonstrated controlled release profiles for anticancer drugs, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-3-methoxy-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Boc-phenylalanine: Lacks the alpha-methyl and 3-methoxy substituents.

    Boc-alpha-methyl-phenylalanine: Lacks the 3-methoxy substituent.

    Boc-3-methoxy-phenylalanine: Lacks the alpha-methyl substituent.

Uniqueness

Boc-alpha-methyl-3-methoxy-DL-phenylalanine is unique due to the presence of both the alpha-methyl and 3-methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it valuable for various research and industrial applications .

Biological Activity

Boc-alpha-methyl-3-methoxy-DL-phenylalanine (Boc-AMMP) is a synthetic amino acid derivative that has gained attention in various fields, including medicinal chemistry and peptide synthesis. This compound exhibits notable biological activities due to its structural characteristics and interactions with cellular mechanisms. This article explores the biological activity of Boc-AMMP, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Overview of this compound

Boc-AMMP is a derivative of phenylalanine, an essential amino acid, modified with a tert-butyloxycarbonyl (Boc) protecting group and a methoxy substitution on the aromatic ring. The Boc group is commonly used in peptide synthesis to protect the amino group, preventing premature reactions during synthesis processes. The methoxy group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Interaction with Enzymes

Boc-AMMP participates in various biochemical reactions by interacting with enzymes and proteins involved in peptide bond formation. Its mechanism includes:

  • Enzyme Binding : Boc-AMMP can bind to active sites or allosteric sites on enzymes, modulating their activity. This interaction can either inhibit or activate enzymatic functions, depending on the context.
  • Peptidyl Transferase Activity : The compound facilitates peptide bond formation by interacting with peptidyl transferases, which are crucial for protein synthesis.

Cellular Effects

Boc-AMMP influences several cellular processes:

  • Cell Signaling Pathways : It has been shown to modulate signaling molecules and transcription factors, leading to alterations in gene expression patterns. This modulation can impact various cellular functions, including metabolism and growth.
  • Metabolic Regulation : The compound affects metabolic enzymes, altering the flux of metabolites through critical pathways such as glycolysis and the tricarboxylic acid (TCA) cycle .

Metabolic Pathways

Boc-AMMP is involved in several metabolic pathways:

PathwayRole of Boc-AMMP
GlycolysisModulates glycolytic enzymes, enhancing metabolic flux
TCA CycleInfluences enzyme activity affecting energy production
Protein SynthesisActs as a substrate for peptide synthesis

The presence of the Boc protecting group plays a significant role in these pathways by allowing selective reactions during synthesis while maintaining stability against unwanted side reactions.

Transport and Distribution

The transport of Boc-AMMP within cells is mediated by specific transporters that facilitate its uptake into various cellular compartments. The compound's distribution is critical for its biological activity; localization within certain regions can enhance or inhibit its interactions with target biomolecules.

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-AMMP:

  • Peptide Synthesis Applications : Research highlights its utility in synthesizing peptides with enhanced stability and bioactivity. The Boc group allows for efficient coupling reactions while protecting the amino functionality .
  • Therapeutic Potential : Investigations into its effects on cognitive functions in animal models suggest that derivatives of Boc-AMMP may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Antioxidant Activity : Preliminary studies indicate that compounds similar to Boc-AMMP exhibit antioxidant properties, which could be relevant for developing treatments against oxidative stress-related conditions .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-16(4,13(18)19)10-11-7-6-8-12(9-11)21-5/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRZRJJQGUJLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171124
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-00-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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